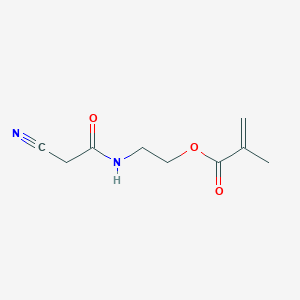2-(2-Cyanoacetamido)ethyl methacrylate
CAS No.: 1031820-10-6
Cat. No.: VC8167329
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1031820-10-6 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | 2-[(2-cyanoacetyl)amino]ethyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C9H12N2O3/c1-7(2)9(13)14-6-5-11-8(12)3-4-10/h1,3,5-6H2,2H3,(H,11,12) |
| Standard InChI Key | ZEAALQQLPWBXHB-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OCCNC(=O)CC#N |
| Canonical SMILES | CC(=C)C(=O)OCCNC(=O)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
-
A methacrylate group (CH₂=C(CH₃)COO-) providing polymerization capability.
-
An ethyl spacer linking the methacrylate to a cyanoacetamide moiety (-NH-C(=O)-CH₂-C≡N), enhancing polarity and reactivity .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
-
NMR: Peaks at δ 1.93 ppm (CH₃ from methacrylate), δ 3.45 ppm (-CH₂-NH-), and δ 4.30 ppm (-O-CH₂-CH₂-) confirm the structure .
-
FT-IR: Stretching vibrations at 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .
Synthesis and Production
Conventional Synthesis Routes
The synthesis involves two primary steps:
-
Esterification: Cyanoacetic acid reacts with ethylene glycol monomethacrylate in the presence of acid catalysts (e.g., H₂SO₄) to form the intermediate ester .
-
Amidation: The ester intermediate undergoes amidation with ammonia or methylamine, yielding the final product .
Equation 1:
Advanced Methodologies
Recent patents (e.g., US20010021787A1) highlight azeotropic distillation with C₄–C₁₀ alcohols to remove water, improving yield (up to 85%) . Catalytic systems using camphor sulfonic acid enhance cyclization efficiency in polymerizable derivatives .
Applications in Materials Science
UV-Absorbing Polymers
The cyanoacetamide group enables conjugation with chromophores for UV stabilization. Copolymers with ethyl methacrylate exhibit λ<sub>max</sub> at 350 nm, effective in blocking 90% of UV-A radiation .
Table 2: Performance in Polymer Blends
| Polymer Composition | UV Absorbance (300–400 nm) | Application |
|---|---|---|
| PMMA-co-Cyanoacetamide | 92% | Optical coatings |
| PDMAEMA-co-Cyanoacetamide | 88% | Biomedical devices |
Drug Delivery Systems
Quaternary ammonium derivatives of this monomer form cationic micelles for gene delivery. In vitro studies show transfection efficiencies of 3–6% in COS-7 cells, comparable to polyethylenimine (PEI) but with lower cytotoxicity .
Recent Research and Innovations
Photodynamic Therapy Agents
Functionalization with thioxanthene derivatives (e.g., EP4219632A2) produces photosensitizers with λ<sub>em</sub> = 650 nm, enabling deep-tissue penetration in cancer treatment .
Environmental Remediation
Grafting onto cellulose matrices creates adsorbents for heavy metal removal (e.g., 95% efficiency for Pb²⁺ at 50 ppm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume